molecular formula C12H15N3O2 B12339688 Tetrahydropyrimidine-2,4-dione

Tetrahydropyrimidine-2,4-dione

Cat. No.: B12339688
M. Wt: 233.27 g/mol
InChI Key: CMOTVFURGXSRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydropyrimidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of urea derivatives with β-ketoesters under acidic or basic conditions. For example, the Biginelli reaction, a three-component reaction involving an aldehyde, a β-ketoester, and urea, can be used to produce this compound derivatives . Another method involves the intramolecular cyclization of unsaturated acyclic amides or ureas .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

Tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

6-amino-3-methyl-1-(4-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H15N3O2/c1-8-3-5-9(6-4-8)15-10(13)7-11(16)14(2)12(15)17/h3-6,10H,7,13H2,1-2H3

InChI Key

CMOTVFURGXSRJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(CC(=O)N(C2=O)C)N

Origin of Product

United States

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